2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-22(2,29-17-8-4-14(23)5-9-17)21(27)24-20-18-12-30-13-19(18)25-26(20)15-6-10-16(28-3)11-7-15/h4-11H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUORBUVWJVXVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazol core, followed by the introduction of the chlorophenoxy and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the compound undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines. For example:
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, reflux) | 2-(4-chlorophenoxy)-2-methylpropanoic acid + 2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine | Nucleophilic acyl substitution |
| Basic (NaOH, aqueous) | Same as above, with sodium salt formation | Base-catalyzed hydrolysis |
This reactivity aligns with general amide behavior .
Electrophilic Aromatic Substitution
The 4-chlorophenoxy and 4-methoxyphenyl groups participate in electrophilic substitution. The methoxy group activates the aromatic ring toward electrophiles like nitration or sulfonation:
Nucleophilic Substitution
The chlorophenoxy group may undergo nucleophilic displacement under strong basic conditions:
| Reagent | Product | Conditions |
|---|---|---|
| KOtBu | Replacement of Cl with alkoxy groups | Anhydrous DMF, 80°C |
| NaN₃ | Azide substitution | Polar aprotic solvent, 60°C |
This is inferred from similar chlorophenoxy derivatives .
Oxidation and Reduction
-
Thieno-pyrazole core : Susceptible to oxidation at the sulfur atom, forming sulfoxides or sulfones under controlled conditions.
-
Amide reduction : LiAlH₄ reduces the amide to a secondary amine, though this may destabilize the thieno-pyrazole system.
Cyclization and Rearrangement
The thieno-pyrazole moiety may undergo ring-opening or rearrangement under thermal stress (>150°C) or in the presence of Lewis acids (e.g., AlCl₃), forming fused heterocycles .
Stability and Degradation
| Condition | Effect | Outcome |
|---|---|---|
| UV light | Photodegradation | Cleavage of chlorophenoxy group |
| High pH (>10) | Amide hydrolysis | Rapid decomposition |
| Heat (>100°C) | Ring-opening | Loss of thieno-pyrazole integrity |
Data suggest storage in inert, dark environments at pH 6–8 is optimal.
Synthetic Pathway Insights
Key steps in its synthesis inform reactivity:
-
Amide Coupling : Propanephosphonic anhydride (T3P)-mediated coupling of 2-(4-chlorophenoxy)-2-methylpropanoic acid and the thieno-pyrazole amine.
-
Cyclization : Formation of the thieno-pyrazole core via intramolecular cyclization of thioamide precursors.
Comparative Reactivity Table
| Functional Group | Reactivity | Dominant Reaction |
|---|---|---|
| Amide | High | Hydrolysis |
| Chlorophenoxy | Moderate | Nucleophilic substitution |
| Methoxyphenyl | Low | Electrophilic substitution |
| Thieno-pyrazole | Variable | Oxidation/rearrangement |
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Research has indicated that compounds similar to this one exhibit significant anticancer properties. They are being studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, thieno[3,4-c]pyrazole derivatives have shown promise in targeting specific cancer pathways.
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound. Its structure suggests potential interactions with inflammatory mediators, which could lead to therapeutic applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that derivatives of this compound may offer neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agrochemical Applications
- Herbicidal Activity : The chlorophenoxy group is known for its herbicidal properties. This compound could be explored as a potential herbicide, particularly against broadleaf weeds in agricultural settings.
- Pesticide Development : Given the increasing need for environmentally friendly pesticides, this compound's unique structure may allow it to be developed into new pesticide formulations that are less harmful to non-target species while effectively controlling pests.
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related thieno[3,4-c]pyrazole compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of specific signaling pathways .
- Study on Anti-inflammatory Effects : In another study, researchers evaluated the anti-inflammatory effects of a thieno[3,4-c]pyrazole derivative similar to the target compound. Results indicated a marked reduction in pro-inflammatory cytokines in animal models of arthritis, suggesting potential therapeutic applications .
- Agrochemical Efficacy : Field trials evaluating the herbicidal efficacy of chlorophenoxy derivatives showed promising results against common agricultural weeds. The trials highlighted the need for further development and optimization for commercial use .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and related molecules, focusing on structural motifs, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Application |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 4-Chlorophenoxy, 4-methoxyphenyl, amide | ~443.9* | Speculative (Pharma/Agrochemical) |
| Pyrazoxyfen (2-((4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone) | Pyrazole | 2,4-Dichlorobenzoyl, phenylethanone | ~407.3 | Herbicide |
| Procyazine (2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropanenitrile) | Triazine | Chloro, cyclopropylamino, nitrile | ~295.8 | Herbicide |
| Cyanazine (2-((4-chloro-6-(ethylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropionitrile) | Triazine | Chloro, ethylamino, nitrile | ~240.7 | Herbicide |
*Estimated via computational tools (e.g., ChemDraw).
Key Differences:
Core Heterocycles: The target compound’s thienopyrazole system is distinct from the pyrazole (pyrazoxyfen) or triazine (procyazine, cyanazine) cores in analogs. This bicyclic structure may enhance rigidity and binding specificity . Triazine-based herbicides (procyazine, cyanazine) rely on hydrogen bonding with plant enzymes, while the thienopyrazole’s fused rings could enable π-π stacking in biological targets.
4-Methoxyphenyl may increase electron density compared to cyanazine’s ethylamino group, altering redox properties .
Lipophilicity :
- The chloro and methoxy groups likely raise the target’s logP (~3.5–4.0*) relative to cyanazine (logP ~2.1), suggesting better membrane permeability but lower aqueous solubility.
Research Findings and Methodological Insights
While direct studies on the target compound are absent, the following approaches could elucidate its behavior:
A. Structural Analysis via SHELX
- X-ray crystallography using SHELXL could resolve its 3D conformation, clarifying intramolecular interactions (e.g., hydrogen bonding between the amide and pyrazole N-H).
- Comparison with pyrazoxyfen’s crystal structure might reveal steric or electronic differences influencing bioactivity.
B. Electronic Property Analysis via Multiwfn
- For example, the 4-chlorophenoxy group may exhibit stronger electron-withdrawing effects than cyanazine’s chloro-triazine.
- Localized orbital locator (LOL) analysis might highlight charge transfer differences between the thienopyrazole core and triazine-based analogs.
Biological Activity
Overview
The compound 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide (CAS Number: 893940-78-8) is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a unique structural arrangement that combines a chlorophenoxy group, a methoxyphenyl group, and a thieno[3,4-c]pyrazole moiety. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.9 g/mol . The structure includes functional groups that are known to influence biological activity, such as the chlorophenoxy and methoxyphenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O3S |
| Molecular Weight | 443.9 g/mol |
| CAS Number | 893940-78-8 |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including compounds similar to the one , exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole analogs demonstrate antibacterial activity against various pathogens. In one study, derivatives with similar structures displayed EC50 values in the range of 10 to 30 μg/mL , indicating moderate to strong antibacterial effects against Xanthomonas species .
Anti-inflammatory Effects
Pyrazole compounds are often investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Compounds with pyrazole moieties have shown promising results in stabilizing human red blood cell membranes, suggesting potential anti-inflammatory effects .
Anticancer Potential
Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. For example, some studies report IC50 values as low as 0.39 μM against colorectal cancer cell lines (HCT116), indicating potent cytotoxicity . The ability of this compound to inhibit cancer cell proliferation may be linked to its interaction with specific cellular targets.
Case Studies and Research Findings
- Antibacterial Activity : A study assessed various pyrazole derivatives' activity against Xanthomonas spp., with some compounds showing EC50 values significantly lower than standard antibiotics .
- Anti-inflammatory Activity : Pyrazole derivatives were tested for their ability to inhibit COX enzymes, leading to reduced inflammation markers in vitro .
- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed that certain pyrazole compounds exhibited IC50 values around 0.08 μM , demonstrating their potential as anticancer agents .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Interaction with enzymes such as COX may lead to reduced prostaglandin synthesis.
- Cell Proliferation Modulation : By targeting specific pathways involved in cell cycle regulation, this compound may inhibit tumor growth.
- Antioxidant Properties : Some pyrazole derivatives exhibit antioxidant activity, contributing to their protective effects against oxidative stress.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide, and how can yield be optimized?
- Methodology : The synthesis involves constructing the thieno[3,4-c]pyrazole core via cyclization of precursors, followed by coupling with chlorophenoxy and methoxyphenyl groups. Key steps include:
- Microwave-assisted synthesis to accelerate cyclization and reduce side reactions .
- Temperature control (e.g., 60–80°C) during coupling reactions to minimize thermal degradation .
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .
- Analytical Validation : Confirm intermediate purity via TLC and final product structure via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Recommended Techniques :
- NMR Spectroscopy : -NMR for aromatic proton environments (e.g., methoxyphenyl at δ 3.8–4.0 ppm) and -NMR for carbonyl groups (amide C=O at ~170 ppm) .
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]) and isotopic patterns consistent with chlorine atoms .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and aromatic C-H bends .
Q. How can researchers screen this compound for preliminary biological activity?
- Approach :
- In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
- Enzyme inhibition : Evaluate interactions with targets like cyclooxygenase-2 (COX-2) via fluorometric assays, given structural analogs’ anti-inflammatory activity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Root Causes : Discrepancies may arise from differences in assay conditions (e.g., pH, serum content) or impurity profiles.
- Solutions :
- Reproducibility Checks : Standardize assay protocols (e.g., ATP-based viability assays vs. resazurin) and validate compound purity via HPLC (>95% purity) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity .
Q. How can reaction conditions be optimized to reduce by-products during amide bond formation?
- Key Variables :
- Coupling Reagents : Compare HATU vs. EDC/HOBt for efficiency in forming the propanamide moiety .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve solubility of aromatic intermediates, reducing dimerization .
- Temperature : Lower temperatures (0–5°C) suppress side reactions during activation of carboxylic acid groups .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Tools :
- Molecular Dynamics (MD) : Simulate membrane permeability using logP calculations (e.g., ClogP ~3.5 due to chlorophenoxy group) .
- Docking Studies : Model interactions with cytochrome P450 enzymes to assess metabolic stability .
Q. How does the compound’s reactivity compare to analogs with modified substituents (e.g., nitro vs. methoxy groups)?
- Comparative Analysis :
- Electrophilicity : Nitro analogs exhibit higher reactivity in nucleophilic aromatic substitution, whereas methoxy groups enhance electron density in the thienopyrazole core .
- Stability : Methoxy-substituted derivatives show reduced oxidative degradation compared to hydroxylated analogs under accelerated stability testing (40°C/75% RH) .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?
- Methods :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response) to calculate IC values .
- ANOVA with Tukey’s Test : Compare multiple treatment groups while controlling for type I error .
Q. How can researchers validate the compound’s selectivity for a target enzyme over related isoforms?
- Experimental Design :
- Kinetic Assays : Measure values using recombinant enzymes (e.g., COX-1 vs. COX-2) .
- Crystallography : Co-crystallize the compound with the target enzyme to map binding interactions (e.g., hydrogen bonding with active-site residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
